N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of furan, pyridine, and benzo[b]thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, pyridine, and benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of DNA synthesis, thereby suppressing cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)furan-2-carboxamide
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-yl
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(18-9-14-4-1-2-6-17(14)24-18)21-11-13-8-15(12-20-10-13)16-5-3-7-23-16/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSFLPJFFXQNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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